molecular formula C21H18N2O6S2 B14911769 ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14911769
M. Wt: 458.5 g/mol
InChI Key: XBXOQQAVCTYUBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDG582 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the pyrrole ring: This is achieved through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the thiazole ring: This involves a cyclization reaction using a thioamide and a haloketone.

    Functionalization of the furan ring:

Industrial Production Methods

Industrial production of MDG582 can be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

MDG582 undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

MDG582 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand for PPARγ, making it useful in studying metabolic pathways.

    Medicine: Potential therapeutic agent for metabolic disorders such as diabetes and obesity.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

MDG582 exerts its effects by binding to the peroxisome proliferator-activated receptor gamma (PPARγ). This binding activates the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. The activation of PPARγ improves insulin sensitivity and reduces inflammation, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MDG582

MDG582 is unique due to its specific structural features, which confer higher selectivity and potency as a PPARγ ligand compared to other similar compounds. Its unique combination of functional groups allows for more targeted interactions with the receptor, leading to improved therapeutic outcomes and reduced side effects.

Properties

Molecular Formula

C21H18N2O6S2

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H18N2O6S2/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-8-7-10(2)29-12)14(17(25)19(23)26)16(24)13-6-5-9-30-13/h5-9,15,25H,4H2,1-3H3

InChI Key

XBXOQQAVCTYUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(O4)C)C

Origin of Product

United States

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